molecular formula C14H18FNO2 B12440277 Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B12440277
M. Wt: 251.30 g/mol
InChI Key: AQVQMPFPMLZLHT-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate (CAS 1461698-11-2) is a chiral fluorinated pyrrolidine derivative of interest in medicinal chemistry and pharmaceutical research . The compound features a pyrrolidine ring, a common motif in bioactive molecules, which is substituted with a fluorine atom at the 3-position and a (R)-1-phenylethyl group on the nitrogen . The incorporation of fluorine into organic molecules is a well-established strategy in drug development, as the fluorine atom can significantly influence a compound's properties by enhancing its lipophilicity, metabolic stability, and membrane permeability, while its small size often minimizes steric disruption to binding affinities . The ester functional group in the molecule also provides a versatile handle for further synthetic modifications, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. This compound is related to a class of 1-phenylethylpyrrolidine structures that are frequently explored in scientific research . It is supplied as a high-purity material for research and development purposes. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVQMPFPMLZLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phenylethylamine with Fluorinated Dicarbonyl Intermediates

The formation of the pyrrolidine ring is often achieved through cyclocondensation reactions between amines and dicarbonyl compounds. A prominent approach involves the reaction of (R)-1-phenylethylamine with dimethyl itaconate, a dicarbonyl ester, to generate a pyrrolidine intermediate. This method, detailed in a Royal Society of Chemistry publication, proceeds via a Michael addition followed by cyclization. The reaction is typically conducted under reflux conditions (145°C for 4–8 hours) in polar aprotic solvents, yielding methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate as a key intermediate.

Subsequent fluorination at the 3-position is achieved using electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST). For example, treating the 3-hydroxypyrrolidine derivative (obtained via reduction of the ketone) with DAST in dichloromethane at −78°C introduces the fluorine atom while retaining the methyl ester. This two-step process achieves moderate yields (50–70%) and high stereochemical fidelity.

Enantioselective Hydrogenation for Stereochemical Control

Asymmetric hydrogenation offers a route to enantiomerically pure pyrrolidine derivatives. A patent by US8344161B2 describes the use of chiral ruthenium catalysts for the hydrogenation of fluorinated enamines. Starting from 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid precursors, the method achieves enantiomeric excess (ee) >95% under mild hydrogen pressure (10–50 bar) and ambient temperature. The methyl ester is introduced via Fischer esterification post-hydrogenation, with overall yields of 65–80%.

Nucleophilic Fluorination of Pyrrolidine Intermediates

Nucleophilic substitution reactions provide a direct pathway to introduce fluorine. In a method adapted from CN103626687A, lithium aluminium hydride (LiAlH₄) reduces a 3-ketopyrrolidine intermediate to the corresponding alcohol, which is then fluorinated using potassium fluoride (KF) in tetrahydrofuran (THF) at 65°C. This one-pot reduction-fluorination sequence achieves yields up to 98%. The methyl ester remains intact due to the selective reactivity of LiAlH₄ with ketones over esters.

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation enhances reaction efficiency in pyrrolidine synthesis. A protocol from Ambeed involves heating a mixture of 6-((6-bromo-1H-triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline, potassium carbonate, and 3-pyrrolidinecarboxylic acid in n-butanol at 120°C for 60 minutes under microwave conditions. While this method primarily targets quinoline derivatives, adapting the conditions to phenylethylamine and fluorinated itaconate esters could yield the desired pyrrolidine product with reduced reaction times (1–2 hours) and improved yields (70–85%).

Industrial-Scale Process Optimization

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. WO2017054112A1 outlines a three-step process for fluorinated pyrazole carboxylates, which can be analogously applied to pyrrolidines:

  • Claisen condensation of ethyl difluoroacetate to form a difluoroacetyl intermediate.
  • Cyclization with methylhydrazine in THF at −20°C to construct the heterocycle.
  • Oxidation and esterification using sodium hypochlorite and methanol to install the carboxylate group.
    This method, optimized for throughput, achieves 90–95% purity and scales to multi-kilogram batches.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Conditions Yield Stereocontrol Scalability
Cyclocondensation (R)-1-Phenylethylamine, itaconate 145°C, 4–8 h 50–70% Moderate Lab-scale
Enantioselective H₂ Chiral enamines Ru catalyst, 10–50 bar H₂ 65–80% High (ee >95%) Industrial
Nucleophilic Fluor 3-Ketopyrrolidine, KF THF, 65°C, 20 h 85–98% Low Pilot-scale
Microwave Bromoquinoline, pyrrolidine acid 120°C, 1 h (microwave) 70–85% Variable Lab-scale
Industrial Ethyl difluoroacetate, hydrazine −20°C to 65°C, 24 h 90–95% Moderate Industrial

Chemical Reactions Analysis

Hydrogenation Reactions

Hydrogenation is a key transformation involving the saturation of double bonds in the compound.

Reaction Type Conditions Yield Product
HydrogenationPd/C (10%), H₂, MeOH, 20°C, 4–24 hUp to 830 mgSaturated pyrrolidine derivatives

Mechanism : Catalytic hydrogenation using palladium on carbon (Pd/C) reduces unsaturated bonds in the molecule. For example, hydrogenation of methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate under these conditions yields the corresponding saturated ester . The reaction time (4–24 hours) and pressure (e.g., 425 psi H₂) influence the efficiency, with longer durations often improving yields .

Substitution Reactions

Substitution reactions modify functional groups on the pyrrolidine ring or peripheral substituents.

Alkylation

Alkylation introduces new substituents, such as allyl groups, via nucleophilic attack.

Reagents Conditions Product
Allyl bromide, NaH (60%), DMF, 5°C → rt, 24 hAllylated pyrrolidine derivatives
Ethyl 2-chloro-2-oxo- acetate, DIPEA, CH₂Cl₂Ethoxy-acetyl-substituted derivatives

Example : Treatment of tert-butyl pyrrolidine derivatives with allyl bromide and sodium hydride (NaH) in DMF introduces allyl groups at the pyrrolidine ring, forming intermediates for further functionalization .

Ester Hydrolysis

The methyl ester group in the compound undergoes hydrolysis to form carboxylic acids.

Reagents Conditions Product
LiOH, MeOH, rt, 2 hPyrrolidine-3-carboxylic acid derivatives
HCl (1M), aqueous extractionFinal acid product

Mechanism : Lithium hydroxide (LiOH) cleaves the methyl ester group, yielding the corresponding carboxylic acid after acid workup .

Amide Formation

Coupling reactions form amide bonds, expanding the compound’s functional diversity.

Reagents Conditions Product
HATU, DIPEA, DMF, 50°C, 4 hAmide-linked derivatives
Preparative HPLC purificationFinal amide product

Example : Reaction with 5-amino-2-fluorobenzonitrile using HATU (a coupling agent) and DIPEA (a base) forms amide derivatives, which are purified via chromatography .

Oxidation and Cleavage Reactions

Ozonolysis and subsequent reductive workup cleave double bonds, generating carbonyl-containing products.

Reaction Type Conditions Product
O₃ gas, MeOH, −78°C → 5°C, followed by Me₂SKetone/aldehyde derivatives
Purification (e.g., silica gel chromatography)Final oxidized products

Mechanism : Ozonolysis selectively cleaves double bonds, forming carbonyl groups. For example, ozonolysis of allylated pyrrolidine derivatives followed by reductive workup with dimethyl sulfide (Me₂S) yields ketone or aldehyde products .

Key Structural Features Influencing Reactivity

  • Fluorine Substituent : Enhances stability and lipophilicity, directing selective reactions (e.g., nucleophilic substitution at the fluoro-substituted carbon).

  • Phenylethyl Group : Contributes to hydrophobic interactions, influencing solubility and reaction compatibility.

  • Pyrrolidine Ring : Provides structural rigidity, enabling controlled substitution at specific positions.

Scientific Research Applications

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Substituent diversity and stereochemistry significantly influence physicochemical and biological properties. Below is a comparison of key structural attributes:

Compound Name (Simplified) Substituents on Pyrrolidine Ring Molecular Formula Molecular Weight Key Structural Notes
Target Compound 3-fluoro, 1-(1-phenylethyl), 3-methyl ester C₁₄H₁₆FNO₂ 265.28 Bulky 1-phenylethyl group; no chiral centers specified
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... 4-benzodioxol, 3-urea, 1-methyl C₂₂H₂₂F₃N₃O₅ 465.42 Urea group for hydrogen bonding; defined stereochemistry
(±)-trans-Methyl 1-benzyl-4-... 1-benzyl, 4-fluoropyridinyl, 3-(silyl ether) C₂₉H₄₂FN₃O₃Si 527.75 Fluoropyridinyl enhances π-π interactions; trans-stereochemistry
5-(3-Chlorophenylsulfanyl)-1-methyl-... Pyrazole core with 3-CF₃, 4-carbaldehyde C₁₂H₈ClF₃N₂OS 320.72 Pyrazole ring; sulfanyl and aldehyde groups

Key Observations :

  • The 1-phenylethyl group introduces steric hindrance compared to the smaller 1-methyl group in .
  • Urea () and silyl ether () substituents enhance polarity, contrasting with the target’s lipophilic ester.

Spectroscopic Properties

Spectroscopic data provide insights into functional groups and purity:

Compound FTIR Peaks (cm⁻¹) MS (APCI m/z) Purity
Target Compound Expected: ~1730 (C=O ester), ~1100 (C-F) Not reported Not reported
Compound 1675 (C=O urea), 1546 (C-N), 1231 (C-O) 466 (M+H⁺) >99% (HPLC)
Compound Sulfanyl (S-H ~2550), aldehyde (C=O ~1700) Not reported Not reported

Key Observations :

  • The target’s ester carbonyl (C=O) is expected at higher wavenumbers (~1730 cm⁻¹) than the urea C=O in (1675 cm⁻¹).

Key Observations :

  • The commercial availability of implies scalability, while ’s 68% yield highlights room for optimization in similar syntheses.

Conformational Analysis

Pyrrolidine puckering (amplitude q, phase angle φ) impacts molecular interactions :

  • Target Compound : The 1-phenylethyl group likely increases q (puckering amplitude), restricting pseudorotation and stabilizing a specific conformation.
  • Compound : The 4-benzodioxol group may induce asymmetry in puckering, altering phase angle (φ) compared to the target.
  • Compound : The fluoropyridinyl and silyl ether substituents could distort the ring planarity, increasing torsional strain.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate?

  • Methodological Answer : Synthesis typically involves alkylation of a pyrrolidine precursor with 1-phenylethyl halides under basic conditions. For fluorination, electrophilic fluorinating agents like Selectfluor® or DAST can introduce the fluorine substituent. Purification via silica gel chromatography (as described for trifluoromethylpyrazole derivatives) ensures product homogeneity. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts .

Q. Which analytical techniques are most reliable for confirming the compound’s structural identity?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX for refinement to resolve stereochemistry and confirm substituent positioning .
  • NMR spectroscopy : ¹H/¹³C NMR identifies the pyrrolidine ring conformation and fluorine coupling patterns. ¹⁹F NMR quantifies electronic effects of the fluorine atom.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers safely handle this compound during synthesis and characterization?

  • Methodological Answer : Follow general safety protocols for fluorinated pyrrolidines: use fume hoods, avoid skin contact, and store under inert gas. While specific toxicity data is limited, analogous compounds recommend PPE (gloves, goggles) and adherence to waste disposal guidelines for halogenated organics .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anomalous bond lengths) be resolved during structural refinement?

  • Methodological Answer : Re-analyze diffraction data using SHELXL’s restraints for geometric parameters. Cross-validate with independent datasets or compare to similar structures in the Cambridge Structural Database (via Mercury). Adjust refinement models to account for disorder or thermal motion artifacts .

Q. What computational methods quantify the pyrrolidine ring’s puckering conformation, and how do they inform reactivity?

  • Methodological Answer : Apply Cremer-Pople parameters derived from X-ray coordinates to calculate puckering amplitude (qq) and phase angle (φφ). Software like WinGX automates these calculations, enabling correlation between ring distortion and steric/electronic effects (e.g., fluorine’s influence on ring planarity) .

Q. How can enantiomeric purity be ensured given the compound’s chiral centers?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) or derivatize with a chiral auxiliary (e.g., Mosher’s acid) for NMR analysis. Reference PharmaBlock’s chiral building blocks for analogous resolution strategies .

Q. What strategies mitigate side reactions during fluorination or alkylation steps?

  • Methodological Answer :

  • Fluorination : Use anhydrous conditions and slow reagent addition to control exothermicity. Monitor via in-situ ¹⁹F NMR to track reaction progress.
  • Alkylation : Optimize base strength (e.g., K₂CO₃ vs. NaH) to avoid over-alkylation. LC-MS analysis identifies byproducts early .

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in downstream applications?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with non-fluorinated analogs to isolate fluorine’s electron-withdrawing effects on reaction pathways (e.g., nucleophilic substitution rates) .

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